(R)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide
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Overview
Description
®-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide is a complex organic compound that features a pyrrolidine ring, a methoxybenzyl group, and a pyrimidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide likely involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the methoxybenzyl group, and the construction of the pyrimidine moiety. Each step would require specific reagents and conditions, such as:
Formation of the Pyrrolidine Ring: This could involve the cyclization of an appropriate precursor under acidic or basic conditions.
Attachment of the Methoxybenzyl Group: This might be achieved through a nucleophilic substitution reaction.
Construction of the Pyrimidine Moiety: This could involve the condensation of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound ®-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antiviral activities.
Industry
In industry, it could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrrolidine derivatives, methoxybenzyl compounds, and pyrimidine-based molecules.
Uniqueness
The uniqueness of ®-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide could lie in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C23H27N7O3 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-4-[(4-methoxyphenyl)methylamino]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H27N7O3/c1-33-18-7-5-16(6-8-18)12-26-21-19(22(32)27-14-20-24-9-3-10-25-20)13-28-23(29-21)30-11-2-4-17(30)15-31/h3,5-10,13,17,31H,2,4,11-12,14-15H2,1H3,(H,27,32)(H,26,28,29)/t17-/m1/s1 |
InChI Key |
SLDZWDGMJFBYLK-QGZVFWFLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@@H]4CO |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO |
Origin of Product |
United States |
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